Anguinomycin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anguinomycin C is a natural product found in Streptomyces with data available.
Scientific Research Applications
Inhibition of Protein Export from the Nucleus
Anguinomycin C has been identified as a potent inhibitor of protein export from the nucleus. This capability is significant in scientific research, particularly in the study of cellular processes and antitumor applications. The synthesis of this compound involves complex chemical reactions like Cr-catalyzed enantioselective hetero-Diels–Alder reaction, Negishi reaction with stereoinversion, and the use of the DIOZ auxiliary (Bonazzi et al., 2007).
CRM1-Mediated Nuclear Protein Export
Research has shown that this compound and its derivatives are inhibitors of the nuclear export receptor CRM1. This discovery is pivotal as it leads to the shutdown of CRM1-mediated nuclear protein export at specific concentrations. The structural basis for this inhibition has been explored through modeling, which highlights crucial points for the biological action of Anguinomycin (Bonazzi et al., 2010).
Targeting Retinoblastoma Tumor Suppressor Protein
Anguinomycins C and D are known to target retinoblastoma tumor suppressor protein (pRb) inactivated cancer cells, causing growth arrest in these cells while sparing normal cells. This specific targeting makes them valuable in cancer research, particularly in the development of antitumor antibiotics. The synthesis of these compounds has been achieved through several complex chemical processes (Bonazzi, 2009).
Control of Protein Localization in Living Cells
Studies involving this compound and its derivatives have demonstrated the capability to control protein localization in living cells. This finding is significant for understanding molecular interactions within biological systems. Furthermore, a truncated analog, SB640, was discovered, retaining much of the natural product's potency (Gademann & Sieber, 2011).
Properties
Molecular Formula |
C31H46O4 |
---|---|
Molecular Weight |
482.7 g/mol |
IUPAC Name |
2-[(1E,3Z,7E,9E,17E)-14-hydroxy-3,5,9,11,13,15,17-heptamethyl-12-oxononadeca-1,3,7,9,17-pentaenyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C31H46O4/c1-9-21(2)19-25(6)30(33)27(8)31(34)26(7)20-23(4)13-10-12-22(3)18-24(5)16-17-28-14-11-15-29(32)35-28/h9-11,13,15-18,20,22,25-28,30,33H,12,14,19H2,1-8H3/b13-10+,17-16+,21-9+,23-20+,24-18- |
InChI Key |
FUWBLKXIWLBGHS-BPPRCDGJSA-N |
Isomeric SMILES |
C/C=C(\C)/CC(C)C(C(C)C(=O)C(C)/C=C(\C)/C=C/CC(C)/C=C(/C)\C=C\C1CC=CC(=O)O1)O |
Canonical SMILES |
CC=C(C)CC(C)C(C(C)C(=O)C(C)C=C(C)C=CCC(C)C=C(C)C=CC1CC=CC(=O)O1)O |
Synonyms |
anguinomycin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.